

An In-depth Technical Guide to the Environmental Fate and Degradation of Pyridafol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pyridafol**

Cat. No.: **B1214434**

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

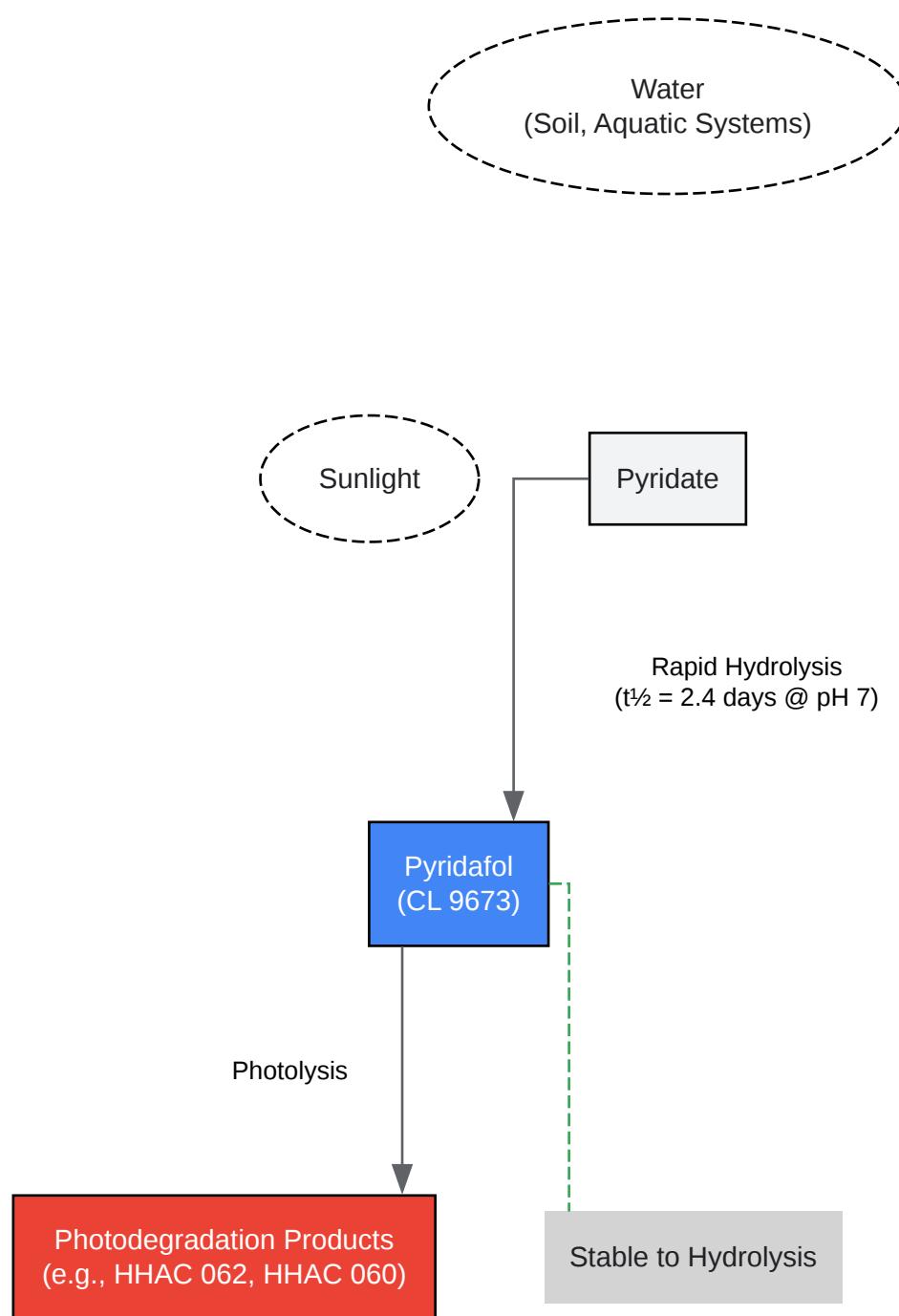
Pyridafol, also known as 6-chloro-3-phenylpyridazin-4-ol or by its reference code CL 9673 , is the principal and herbicidally active metabolite of the pyridazine herbicide pyridate.[1][2][3] Upon application of pyridate in the environment, it undergoes rapid hydrolysis to form **pyridafol**, which is responsible for the inhibition of photosynthetic electron transport at the photosystem II receptor site.[1][3][4] This transformation is the predominant initial step in the environmental dissipation of the parent compound.[1][5] Understanding the subsequent environmental fate of **pyridafol** itself is critical for a comprehensive ecological risk assessment, owing to its potential for persistence and mobility in certain environmental compartments.[1][5] This guide provides a detailed overview of the degradation pathways, metabolic transformations, and persistence of **pyridafol** in soil, water, and biological systems, supported by quantitative data and experimental methodologies.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its intrinsic physicochemical properties. **Pyridafol** is a white to off-white powder with high water solubility, which contributes to its mobility in soil.[1][4] Its low vapor pressure indicates that it is not volatile from soil or water surfaces.[6] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **Pyridafol**

Property	Value	Source(s)
IUPAC Name	6-chloro-3-phenyl-1H-pyridazin-4-one	[1]
CAS Number	40020-01-7	[1]
Molecular Formula	C ₁₀ H ₇ ClN ₂ O	[7]
Molecular Weight	206.6 g/mol	[7]
Appearance	White to off-white powder	[1] [4]
Melting Point	214-216 °C	[1]
Water Solubility	High; Slightly soluble at 1 mg/ml	[1] [4]
Vapor Pressure	4.29 × 10 ⁻¹⁰ torr	[6]
Bioaccumulation	Low potential	[5]


Environmental Degradation Pathways

Pyridafol is formed through the rapid hydrolysis of its parent compound, pyridate, in any environmental compartment where water is present.[\[5\]](#) Once formed, **pyridafol** exhibits distinct degradation characteristics depending on the environmental matrix and conditions.

Abiotic Degradation

Hydrolysis: Unlike its parent compound, **pyridafol** is stable to hydrolysis under environmentally relevant pH conditions.[\[1\]](#)[\[5\]](#) The primary hydrolytic event is the conversion of pyridate to **pyridafol**, which has a half-life of 2.4 days at pH 7.[\[5\]](#)

Photolysis: Photodegradation is a more significant abiotic degradation pathway for **pyridafol**.[\[5\]](#) It can undergo photolysis in both soil and water.[\[5\]](#) In aquatic environments, this process can lead to the formation of several major but unidentified transformation products, including substances referred to as HHAC 062 and HHAC 060.[\[5\]](#) The estimated atmospheric half-life for **pyridafol** is less than one day, making long-range atmospheric transport unlikely.[\[5\]](#)

[Click to download full resolution via product page](#)

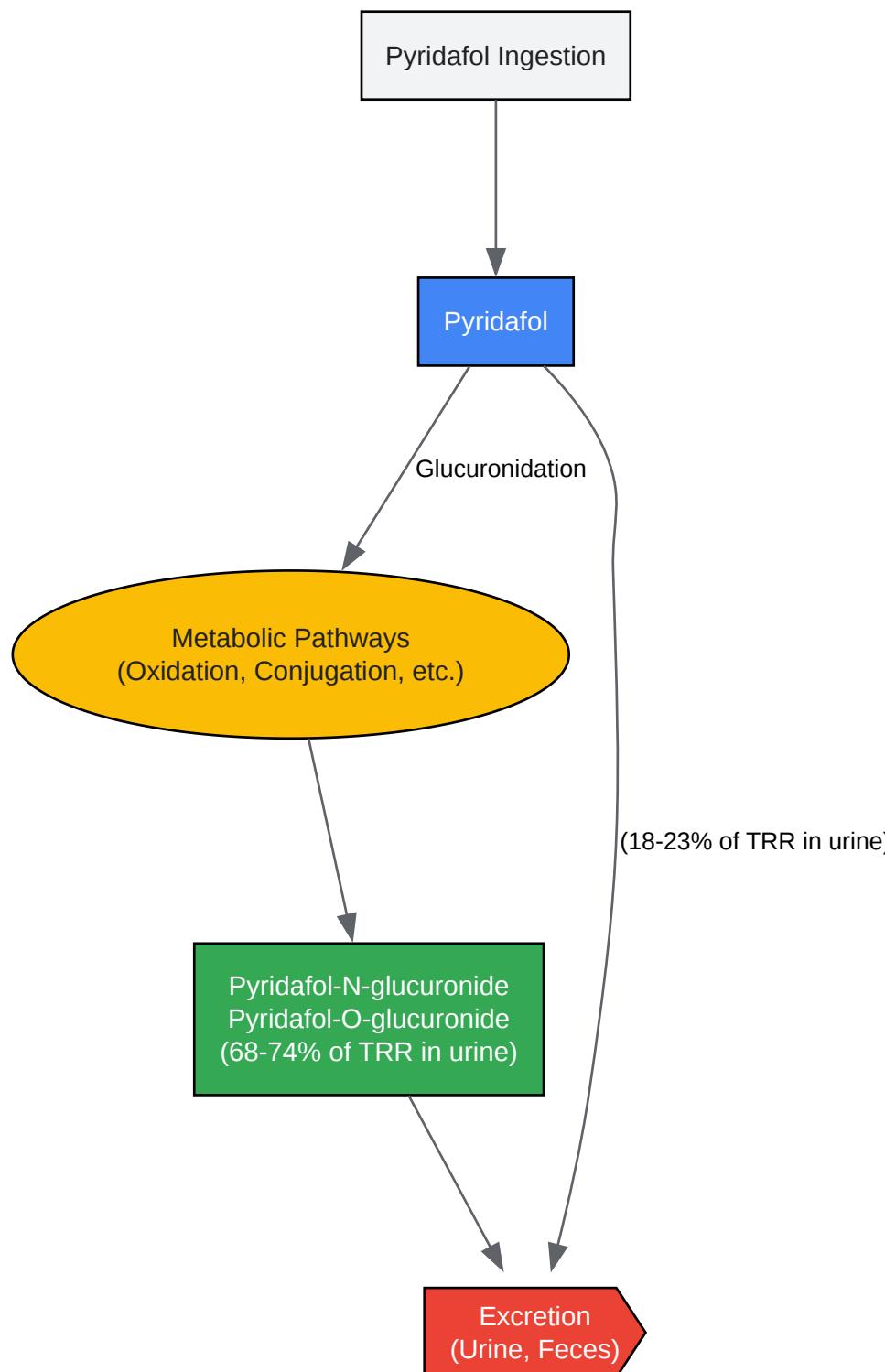
Pyridafol formation and primary abiotic degradation pathways.

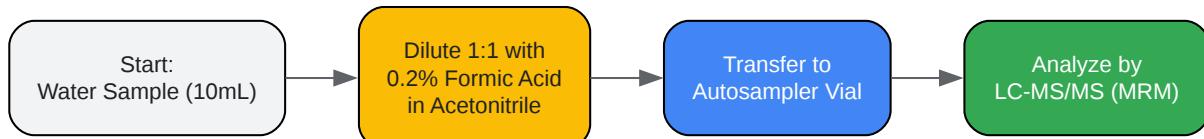
Biotic Degradation and Persistence

The persistence of **pyridafol** varies significantly across different environmental compartments.

Soil: In aerobic soil, **pyridafol** can be moderately persistent, with its degradation rate being highly dependent on the soil type.[1][5] Laboratory studies have reported dissipation times (DT₅₀) ranging from as short as 2.2 days to 120 days in sandy loam and 175 days in sand.[1] Field studies indicate a moderate persistence with a DT₅₀ of approximately 97 days.[1] Due to its high water solubility, **pyridafol** has a very high potential for mobility in most soils and is considered to have the potential to leach into groundwater, although field dissipation studies observed that residues did not leach below a 15-30 cm soil depth.[1][5][6]

Aquatic Systems: **Pyridafol** is considered persistent in aquatic systems, where it tends to remain in the water phase.[1][5] Under anaerobic aquatic conditions, it is highly persistent, with reported half-lives of 104 days in clay loam and 99.4 days in sand.[1] The overall water-sediment system DT₅₀ has been reported to be as long as 286 days.[1]


Metabolism in Biota


Plant Metabolism

In plants, the parent herbicide pyridate is systemic and is hydrolyzed to **pyridafol**, which is the phytotoxic agent that inhibits photosynthesis.[1][3] This metabolic conversion is essential for its herbicidal activity.

Animal Metabolism

Animal metabolism studies show that **pyridafol** is a major metabolite of pyridate.[5] The metabolic processes are extensive and include hydrolysis, oxidation, glutathione conjugation, glucuronidation, sulfation, cleavage, methyl transfer, and acetylation.[5] In urine, the primary metabolites detected were **pyridafol**-N-glucuronide and **pyridafol**-O-glucuronide, accounting for 68–74% of the total radioactivity, with **pyridafol** itself representing 18-23%.[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridafol|6-Chloro-3-phenyl-4-pyridazinol|RUO [benchchem.com]
- 2. Pyridafol | C₁₀H₇CIN₂O | CID 92316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. adipogen.com [adipogen.com]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. epa.gov [epa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Environmental Fate and Degradation of Pyridafol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214434#pyridafol-environmental-fate-and-degradation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com